molecular formula C18H22N4O3 B2382197 2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2380044-50-6

2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

Cat. No.: B2382197
CAS No.: 2380044-50-6
M. Wt: 342.399
InChI Key: CZMATVXKIOEQJF-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methoxy group, a piperidine ring, and a pyrimidine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling through a piperidine linker. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) may be employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated pyridine derivative, while reduction of the carbonyl group may produce a hydroxylated piperidine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine: shares structural similarities with other pyridine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-9-20-18(21-10-13)25-12-14-5-4-8-22(11-14)17(23)15-6-3-7-19-16(15)24-2/h3,6-7,9-10,14H,4-5,8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMATVXKIOEQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=C(N=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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